2-(2-Morpholinylphenylmethoxy)phenol
Description
2-(2-Morpholinylphenylmethoxy)phenol is a structurally complex phenolic compound characterized by a morpholine-substituted phenylmethoxy group at the 2-position of a phenol ring. The compound is pharmacologically significant, as it is a synthetic intermediate in the production of Reboxetine Hydrochloride, a norepinephrine reuptake inhibitor used in antidepressant therapy .
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-[morpholin-2-yl(phenyl)methoxy]phenol |
InChI |
InChI=1S/C17H19NO3/c19-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-18-10-11-20-16/h1-9,16-19H,10-12H2 |
InChI Key |
PODXMAMDNUUSTL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Morpholinylphenylmethoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 2-chlorophenol with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Another synthetic route involves the use of phenol and 2-(chloromethyl)phenylmorpholine. This reaction also requires a base and is typically conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Morpholinylphenylmethoxy)phenol may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Morpholinylphenylmethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Acid-Base Reactions: The phenolic hydroxyl group can participate in acid-base reactions, forming phenoxide ions in the presence of bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and alkyl halides for alkylation are commonly employed.
Acid-Base Reactions: Bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used to form phenoxide ions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, halogen, or alkyl derivatives
Acid-Base Reactions: Phenoxide salts
Scientific Research Applications
2-(2-Morpholinylphenylmethoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers, resins, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Morpholinylphenylmethoxy)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, affecting the compound’s reactivity and interactions with other molecules. The morpholine ring can also engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
In biological systems, the compound may act as an antioxidant by scavenging free radicals and chelating metal ions. It can also modulate cell signaling pathways and gene expression, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 2-(2-Morpholinylphenylmethoxy)phenol and analogous phenolic derivatives:
Physicochemical Properties
- Lipophilicity and Solubility: The target compound’s morpholine ring enhances hydrophilicity compared to non-polar derivatives like 2-Methoxy-4-(2-methylphenyl)phenol. However, its phenylmethoxy linker may increase lipophilicity relative to simpler morpholine-phenol hybrids (e.g., 2-Morpholinophenol) .
- Hydrogen Bonding: The morpholine nitrogen and phenolic -OH group in 2-(2-Morpholinylphenylmethoxy)phenol facilitate hydrogen bonding, similar to the imino and hydroxyethylamino groups in (E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol .
Research Findings and Trends
- Structural Optimization: Modifications to the morpholine ring or methoxy linker in 2-(2-Morpholinylphenylmethoxy)phenol could enhance blood-brain barrier penetration, a critical factor in antidepressant efficacy .
- Comparative Bioactivity: While 2-Morpholinophenol lacks the phenylmethoxy extension, its simpler structure may limit therapeutic utility compared to the target compound’s tailored design .
- Crystallography Insights: Hydrogen-bonding patterns in (E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol provide a model for understanding the target compound’s solid-state behavior .
Biological Activity
2-(2-Morpholinylphenylmethoxy)phenol, also known as a morpholinyl derivative of phenol, has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits structural features that suggest interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of 2-(2-Morpholinylphenylmethoxy)phenol is characterized by the presence of a morpholine ring attached to a phenolic moiety via a methoxy linkage. The molecular formula is , and it has a molecular weight of approximately 273.30 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H17NO3 |
| Molecular Weight | 273.30 g/mol |
| IUPAC Name | 2-(2-Morpholinylphenylmethoxy)phenol |
| CAS Number | [Not available] |
The biological activity of 2-(2-Morpholinylphenylmethoxy)phenol can be attributed to its ability to interact with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cell proliferation.
Potential Targets:
- Enzymatic Inhibition : It may inhibit enzymes like cyclooxygenases (COX), which are involved in the inflammatory response.
- Receptor Binding : The compound could interact with neurotransmitter receptors, influencing neural signaling pathways.
Biological Activity
Research indicates that 2-(2-Morpholinylphenylmethoxy)phenol exhibits several biological activities:
- Antioxidant Activity : Studies have shown that phenolic compounds often possess antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : Some derivatives of phenolic compounds have demonstrated antimicrobial activity against various pathogens.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of 2-(2-Morpholinylphenylmethoxy)phenol:
- In Vitro Studies : A study conducted on human cell lines demonstrated that the compound significantly reduced the production of inflammatory markers when exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.
- Animal Models : In vivo experiments using rodent models showed that administration of the compound led to decreased edema in paw inflammation models, supporting its anti-inflammatory claims.
- Mechanistic Insights : Further investigations revealed that the compound modulates the NF-kB signaling pathway, which is crucial in regulating immune responses.
Comparative Analysis
To better understand the efficacy of 2-(2-Morpholinylphenylmethoxy)phenol, it is useful to compare its biological activity with similar compounds:
| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| 2-(2-Morpholinylphenylmethoxy)phenol | Moderate | High | Moderate |
| Curcumin | High | Very High | Moderate |
| Resveratrol | High | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
